molecular formula C18H23N3O2 B2988559 N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide CAS No. 1645440-20-5

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide

Cat. No. B2988559
CAS RN: 1645440-20-5
M. Wt: 313.401
InChI Key: LCNQOFLASPTSIS-UHFFFAOYSA-N
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Description

“N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), a cyano group (C≡N), and a cyclohexyl group (a six-membered carbon ring). The exact properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide and cyclohexyl groups would likely contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the specific arrangement of the functional groups would all influence its properties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-cyanoacetamides: , such as the compound , are pivotal in the synthesis of various organic heterocycles. These compounds are extensively used as reactants due to the reactive carbonyl and cyano groups, which enable reactions with bidentate reagents to form heterocyclic compounds . The active hydrogen on C-2 can participate in condensation and substitution reactions, leading to the creation of novel heterocyclic moieties with potential biological activities .

Biological Activity

The derivatives of cyanoacetamide have drawn significant attention due to their diverse biological activities. Research has been focused on utilizing these compounds to develop better chemotherapeutic agents. The compound could be a precursor for creating molecules with potential biological applications, such as antitumor, antibacterial, or antiviral agents .

Chemotherapeutic Research

The structural features of N-cyanoacetamides make them suitable for the development of chemotherapeutic drugs. Their ability to form stable heterocyclic compounds that can interact with biological targets is of great interest in the pharmaceutical industry. The compound could be explored for its efficacy in drug design and synthesis .

Catalysis

N-cyanoacetamides can act as catalysts in various chemical reactions due to their unique structural properties. They can facilitate the synthesis of complex molecules, which is crucial in the development of new materials and chemicals .

Material Science

The compound’s structure suggests potential applications in material science, particularly in the development of organic semiconductors or conductive polymers. Its ability to form stable bonds with other organic molecules could lead to the creation of new materials with specific electrical properties .

Agricultural Chemistry

In agricultural chemistry, compounds like N-cyanoacetamides could be used to synthesize new pesticides or herbicides. Their reactivity with other organic molecules might lead to the development of products that are more effective and environmentally friendly .

Analytical Chemistry

N-cyanoacetamides can be used as analytical reagents due to their reactivity. They could be employed in the development of new methods for detecting and quantifying biological or chemical substances .

Environmental Science

The compound’s reactivity also suggests potential applications in environmental science, such as in the detoxification of hazardous substances or the development of sensors for environmental monitoring .

properties

IUPAC Name

N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-6-5-9-18(10-13,12-19)21-16(22)11-20-17(23)15-8-4-3-7-14(15)2/h3-4,7-8,13H,5-6,9-11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNQOFLASPTSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide

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